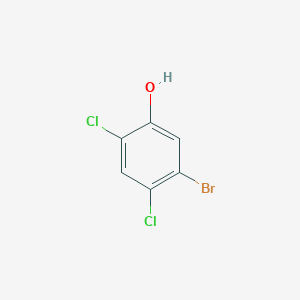

5-Bromo-2,4-dichlorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,4-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEBXZCABIQUQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599030 | |

| Record name | 5-Bromo-2,4-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183803-12-5 | |

| Record name | 5-Bromo-2,4-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2,4-dichlorophenol

This guide provides a comprehensive technical overview of 5-Bromo-2,4-dichlorophenol (CAS No. 183803-12-5), a polyhalogenated aromatic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its defined substitution pattern and versatile reactivity make it a valuable intermediate for creating highly functionalized molecules.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a phenol ring substituted with one bromine and two chlorine atoms. This substitution pattern dictates its chemical behavior, influencing the electronic properties of the aromatic system and providing specific sites for further functionalization.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 183803-12-5 | [1] |

| Molecular Formula | C₆H₃BrCl₂O | [2][3] |

| Molecular Weight | 241.90 g/mol | [1][2] |

| InChI Code | 1S/C6H3BrCl2O/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H | [1] |

| InChIKey | LZEBXZCABIQUQF-UHFFFAOYSA-N |[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | White to off-white solid/crystalline powder | [1] |

| Solubility | Limited solubility in water; good solubility in common organic solvents | |

| Storage Temperature | Room Temperature or 2-8°C for optimal stability | [1] |

| Purity | Typically ≥98% |[2][3] |

Section 2: Synthesis and Reactivity

The synthesis of this compound typically involves the selective halogenation of a phenol precursor. The directing effects of the hydroxyl and existing halogen substituents are critical for achieving the desired regiospecificity.

Causality in Synthesis: Electrophilic Aromatic Substitution

The primary route to a compound like this compound is through electrophilic aromatic substitution. The starting material is 2,4-dichlorophenol. The hydroxyl group (-OH) is a strong activating group and an ortho, para-director. The two chlorine atoms are deactivating yet also ortho, para-directing. In 2,4-dichlorophenol, the positions ortho to the hydroxyl group are occupied by chlorine (position 2) or sterically hindered and electronically influenced (position 6). The position para to the hydroxyl is also occupied by a chlorine atom (position 4). This leaves position 5 as a primary target for electrophilic attack, driven by the directing power of the hydroxyl group and the existing halogens. Bromination, using an electrophilic bromine source, therefore proceeds with high regioselectivity to the C5 position.

Representative Synthetic Protocol: Electrophilic Bromination of 2,4-Dichlorophenol

Objective: To synthesize this compound via regioselective bromination of 2,4-dichlorophenol.

Materials:

-

2,4-Dichlorophenol (starting material)

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Anhydrous solvent (e.g., Dichloromethane, Carbon Tetrachloride, or Acetic Acid)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2,4-dichlorophenol in a suitable anhydrous solvent under a nitrogen or argon atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the reaction rate and minimize the formation of side products.

-

Reagent Addition: Slowly add 1.0 to 1.1 equivalents of the brominating agent (e.g., N-Bromosuccinimide) portion-wise over 30-60 minutes with vigorous stirring. Using a slight excess of the brominating agent ensures complete conversion of the starting material.

-

Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Workflow Diagram: Synthesis of this compound

Caption: Synthetic pathway from precursor to a complex drug molecule.

Materials Science

In materials science, this compound can serve as a monomer for creating specialized polymers. The halogen atoms can impart properties like flame retardancy, while the overall structure can contribute to materials with specific electronic and optical characteristics.

Section 4: Safety, Handling, and Toxicology

As a halogenated phenol, this compound requires careful handling. It is classified as harmful and an irritant.

Table 3: GHS Safety and Hazard Information

| Category | Information | Source |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [1] |

| Precautionary Codes | P261, P305, P338, P351 | [1]|

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. * Storage: For optimal stability, store at 2-8°C in a tightly sealed container under anhydrous conditions to prevent degradation. The compound is sensitive to moisture. * Spills: In case of a spill, avoid generating dust. Clean the area with a damp cloth and dispose of the materials in accordance with local regulations.

References

-

Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. National Institutes of Health (PMC). [Link]

-

Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. RSC Publishing. [Link]

-

Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. ScienceDirect. [Link]

-

This compound. Boroncore. [Link]

- Method for preparing halogenated phenol compounds.

-

A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap Eureka. [Link]

-

Safety data sheet. CPAChem. [Link]

-

Traditional methods for the synthesis of 2,4-dichlorophenol. ResearchGate. [Link]

- Process of producing halogenated phenols.

-

p-BROMOPHENOL. Organic Syntheses Procedure. [Link]

-

Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. Patsnap Eureka. [Link]

-

Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. [Link]

-

4-Bromo-2,5-dichlorophenol. PubChem. [Link]

-

Dechlorination of 2,4-dichlorophenol in a hydrogen-based membrane palladium-film reactor. ScienceDirect. [Link]

-

5-Bromo-2-chlorophenol. PubChem. [Link]

-

Formation of 2,4-Dichlorophenol by free chlorine mediated oxidation of Triclosan. Chemistry Stack Exchange. [Link]

-

Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]

-

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. ResearchGate. [Link]

-

2-Bromo-5-chlorophenol. PubChem. [Link]

-

2-Bromo-4,5-dichlorophenol. PubChem. [Link]

Sources

"5-Bromo-2,4-dichlorophenol" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2,4-dichlorophenol

Abstract

This compound is a polyhalogenated aromatic compound with significant potential as a versatile intermediate and building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials science applications.[1] Its unique substitution pattern, featuring a hydroxyl group and three different halogen atoms, provides multiple sites for further functionalization, enabling the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of a robust laboratory-scale synthesis of this compound via electrophilic bromination of 2,4-dichlorophenol. Furthermore, it details the essential analytical techniques required for the unambiguous characterization and purity verification of the final product, ensuring its suitability for downstream applications. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.

Synthesis of this compound

Principle and Rationale

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2,4-dichlorophenol. The core of this reaction is the introduction of a bromine atom onto the aromatic ring. The regioselectivity of this substitution is governed by the directing effects of the substituents already present on the phenol ring: the hydroxyl (-OH) group and the two chloro (-Cl) groups.

-

Activating and Directing Effects: The hydroxyl group is a powerful activating group and is ortho, para-directing. The chloro groups are deactivating yet are also ortho, para-directing. In an electrophilic substitution reaction, the potent activating effect of the -OH group is the dominant influence.

-

Position of Substitution: In the 2,4-dichlorophenol starting material, the positions ortho (C2, C6) and para (C4) to the hydroxyl group are considered. The C2 and C4 positions are already substituted. Therefore, electrophilic attack would be most expected at the C6 position. However, the target molecule is the 5-bromo isomer. The formation of this isomer can be rationalized by considering the cumulative electronic effects and sterics:

-

The C4-chloro group directs an incoming electrophile to its ortho position, which is C5.

-

The C2-chloro group directs to its para position, which is also C5.

-

Therefore, the C5 position is electronically influenced by both chloro substituents. While the C6 position is strongly activated by the hydroxyl group, the C5 position becomes a viable, competitive site for bromination.

-

-

Reaction Control: The choice of solvent and temperature is critical for controlling the reaction rate and minimizing the formation of undesired byproducts, such as the 6-bromo isomer or poly-brominated species like 5,6-dibromo-2,4-dichlorophenol. A non-polar aprotic solvent like dichloromethane is selected to solubilize the reactants without participating in the reaction. The reaction is initiated at a low temperature to moderate the reactivity of bromine and improve selectivity.

Proposed Synthesis Workflow

Caption: Synthesis and purification workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2,4-Dichlorophenol (C₆H₄Cl₂O)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

-

Deionized water

Procedure:

-

Reactant Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dichlorophenol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

-

Bromine Addition: Prepare a solution of bromine (1.0 eq) in a small amount of dichloromethane. Add this solution dropwise to the stirred phenol solution over 30-60 minutes, ensuring the temperature remains between 0-5°C. The characteristic red-brown color of bromine should dissipate as it reacts.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

-

Quenching: Once the reaction is complete, slowly add saturated sodium thiosulfate solution to quench any unreacted bromine. The mixture will turn colorless.

-

Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic byproducts like HBr), deionized water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization.[2] Dissolve the crude product in a minimum amount of hot ethanol and add deionized water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum to yield this compound as a white to off-white solid.[3]

Safety Precautions

-

Handling: this compound is harmful if swallowed and causes skin and serious eye irritation.[4] Handle with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1][5]

-

Reagents: Bromine is highly corrosive, toxic, and volatile. All operations involving bromine must be conducted in a well-ventilated chemical fume hood.

-

Waste Disposal: Dispose of all chemical waste according to local regulations.[6]

Characterization and Structural Elucidation

Unambiguous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose.

Physicochemical Properties

The synthesized compound should be a white to off-white crystalline solid at room temperature.[3] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrCl₂O | [3] |

| Molecular Weight | 241.89 g/mol | [4] |

| Appearance | White to off-white solid | [3][6] |

| Melting Point | 47 - 51 °C | [6] |

| Solubility | Soluble in common organic solvents, limited aqueous solubility | [1] |

Spectroscopic Analysis

The relationship between different analytical techniques provides a self-validating system for confirming the molecular structure.

Caption: Interrelation of analytical techniques for structural validation.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of the molecule.

-

¹H NMR: The spectrum is expected to be simple, showing signals for the two aromatic protons and the single hydroxyl proton.

-

Aromatic Region: Two singlets are expected. The proton at C6 (ortho to -OH) will likely appear more downfield (~7.5 ppm) than the proton at C3 (ortho to two -Cl atoms) (~7.2 ppm).

-

Hydroxyl Proton: A broad singlet, typically in the range of 5-6 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display six distinct signals, one for each carbon atom in the unique electronic environment of the aromatic ring. The carbon attached to the hydroxyl group (C1) will be the most downfield, while the other carbon chemical shifts will be influenced by the attached halogens.

2.2.2 Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The key feature is the complex isotopic cluster of the molecular ion peak due to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes. This will result in a characteristic pattern of peaks at m/z values corresponding to the different isotopic combinations (e.g., M⁺, M⁺+2, M⁺+4, M⁺+6), providing definitive evidence for the presence of one bromine and two chlorine atoms.[7]

2.2.3 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Key Absorption Bands:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

C-O Stretch: A strong band around 1200-1250 cm⁻¹.

-

Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl and C-Br Stretches: Absorptions for these bonds will appear in the fingerprint region (< 1000 cm⁻¹).

-

Conclusion

This guide outlines a reliable and logical pathway for the synthesis and comprehensive characterization of this compound. The proposed synthesis, based on the electrophilic bromination of 2,4-dichlorophenol, is a standard and accessible method for laboratory-scale preparation. The subsequent purification via recrystallization is crucial for obtaining a high-purity product. The detailed characterization workflow, employing a combination of NMR, MS, and IR spectroscopy, provides a robust framework for verifying the structural integrity of the final compound. Adherence to these protocols will ensure the production of high-quality this compound, suitable for advanced research and development applications.

References

-

ACS Publications. Formation and Decomposition of New and Unknown Polar Brominated Disinfection Byproducts during Chlorination. Environmental Science & Technology. [Link]

-

CPAChem. Safety data sheet for 2-Bromo-4,6-dichlorophenol. [Link]

-

PubChem. 4-Bromo-2,5-dichlorophenol Compound Summary. National Center for Biotechnology Information. [Link]

- Google Patents. Process for producing 4-bromo-2,5-dichlorophenol.

-

Atlantis Press. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. [Link]

- Google Patents. The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.

- Google Patents. Process for producing 2-halo-4-bromophenols.

-

PubChem. 2,4-Dichlorophenol Compound Summary. National Center for Biotechnology Information. [Link]

-

NIST WebBook. Phenol, 4-bromo-2,5-dichloro-. [Link]

-

NIST WebBook. Phenol, 2,4-dichloro-. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]

- 3. This compound | 183803-12-5 [sigmaaldrich.com]

- 4. 4-Bromo-2,5-dichlorophenol | C6H3BrCl2O | CID 16022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. Phenol, 4-bromo-2,5-dichloro- [webbook.nist.gov]

A Researcher's Comprehensive Safety and Handling Guide for 5-Bromo-2,4-dichlorophenol

This guide provides an in-depth technical overview of the safety, handling, and emergency protocols for 5-Bromo-2,4-dichlorophenol (CAS No. 183803-12-5). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical, field-proven insights. The core philosophy is to explain the causality behind safety protocols, ensuring a proactive and informed approach to laboratory work with this compound.

Section 1: Core Hazard Profile and Risk Assessment

This compound is a polyhalogenated aromatic compound valuable as an intermediate in the synthesis of highly functionalized molecules for pharmaceuticals and materials science.[1] Its structure, featuring a phenol ring with bromine and chlorine substituents, dictates its reactivity and its toxicological profile.[1] Understanding these hazards is the first step in a robust safety plan.

The compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. This classification is not merely a label but a directive for specific handling precautions.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

|---|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |

Source: Data compiled from multiple supplier safety data sheets.

Expert Insight: The primary risks—ingestion, skin irritation, and serious eye irritation—stem from the compound's chemical nature as a halogenated phenol. Phenolic compounds are known for their ability to denature proteins, leading to tissue damage. The presence of halogens can exacerbate these effects. The "Warning" signal word indicates a moderate hazard level, but complacency is the enemy of safety. All contact should be minimized through a combination of engineering controls and personal protective equipment.

The logical flow from the chemical's intrinsic properties to the necessary safety precautions is illustrated below. This diagram serves as a mental model for risk assessment.

Caption: Hazard-Precaution Relationship for this compound.

Section 2: Proactive Safety: Handling, Storage, and Disposal

Safe science is proactive, not reactive. The following protocols are designed to prevent exposure before it occurs.

Engineering Controls & Safe Handling

The primary routes of occupational exposure are inhalation of dust and direct skin or eye contact.[2] Therefore, engineering controls are the most critical safety measure.

Protocol: Safe Handling Workflow

-

Preparation: Before handling the compound, ensure a chemical fume hood is operational and the work area is clean.[3] Eyewash stations and safety showers must be readily accessible.[4][5]

-

Designated Use: All weighing and manipulation of the solid compound must occur within a certified chemical fume hood to prevent the generation of airborne dust.[6]

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]

-

Decontamination: Clean all work surfaces and equipment after use to prevent unintentional secondary exposure.[3]

Storage and Stability

Proper storage is essential for maintaining the compound's integrity and preventing hazardous situations.

-

Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area.[6][7] While some suppliers state room temperature storage is acceptable, others recommend 2-8°C.[1] Always follow the specific storage instructions provided by the manufacturer.

-

Incompatibilities: Keep away from strong oxidizing agents, which can lead to vigorous or exothermic reactions.[4][7]

-

Stability: The compound is stable under recommended storage conditions but may be sensitive to moisture.[1][4]

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Procedure: Dispose of unused product and contaminated materials (e.g., gloves, weighing paper) in a designated hazardous waste container.[7]

-

Regulatory Compliance: All disposal practices must comply with local, regional, and national hazardous waste regulations.[4][7] Never dispose of this chemical down the drain.[8]

Section 3: Personal Protective Equipment (PPE) - The Researcher's Armor

PPE is the last line of defense and must be used correctly and consistently. The choice of PPE is directly informed by the hazards identified in Section 1.[9]

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Standard | Rationale & Expert Insight |

|---|---|---|---|

| Eyes/Face | Safety goggles | EN 166 (EU) or ANSI Z87.1 (US) | Protects against dust particles and splashes. A face shield should be worn over goggles during procedures with a high risk of splashing.[10][11] |

| Hands | Nitrile rubber gloves | EN 374 | Nitrile provides good chemical resistance.[3][10] Always inspect gloves before use and use proper removal technique to avoid contaminating skin.[12] |

| Body | Laboratory coat | N/A | A standard lab coat prevents incidental contact with skin.[3] Ensure it is fully buttoned. |

| Respiratory | NIOSH/MSHA approved respirator | Varies | Not required if handled exclusively within a fume hood. If engineering controls fail or for emergency/spill response, a respirator (e.g., N95 for dust) is necessary.[10][11] |

Section 4: Emergency Protocols - A Blueprint for Response

Even with meticulous planning, accidents can happen. A clear, practiced emergency plan is crucial.

Caption: General Emergency Response Workflow for Chemical Exposure.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

-

Skin Contact: Remove all contaminated clothing.[13] Immediately wash skin with plenty of soap and water for at least 15 minutes.[15] If irritation develops or persists, get medical attention.[15]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[15] If the person is not breathing, give artificial respiration. If breathing is difficult, trained personnel may administer oxygen.[14][15] Call a poison center or doctor if you feel unwell.

-

Ingestion: Do NOT induce vomiting.[4] Rinse mouth thoroughly with water. Call a poison center or doctor immediately.[14]

Accidental Release Measures

-

Minor Spill:

-

Major Spill:

-

Evacuate the immediate area.

-

Alert laboratory personnel and contact your institution's emergency response team.

-

Prevent entry of unauthorized personnel.

-

Fire-Fighting Measures

While the compound itself is not considered highly flammable, its container may burn, and it can decompose in a fire to release hazardous gases.[16]

-

Suitable Extinguishing Media: Use media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or foam.[16][17]

-

Specific Hazards: Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides, hydrogen chloride, and hydrogen bromide gas.[12][16]

-

Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[4][18]

Section 5: Physicochemical and Toxicological Data

A summary of the compound's properties is essential for both experimental design and safety assessment.

Table 3: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 183803-12-5 | Sigma-Aldrich |

| Molecular Formula | C₆H₃BrCl₂O | Sigma-Aldrich |

| Molecular Weight | 241.9 g/mol | Sigma-Aldrich |

| Appearance | White to off-white solid/crystalline powder | ChemShuttle[1], Sigma-Aldrich |

| Purity | ≥96% | Sigma-Aldrich |

| Solubility | Limited solubility in water; good solubility in common organic solvents | ChemShuttle[1] |

| Storage Temperature | Room Temperature or 2-8°C (check supplier) | Sigma-Aldrich, ChemShuttle[1] |

Toxicological Summary

The toxicological properties of this compound have not been fully investigated.[4][12] However, based on its GHS classification and data from structurally similar chlorophenols, the following is known:

-

Acute Effects: The primary acute effects are irritation to the skin and eyes and harm if swallowed, as detailed in Section 1. For the related compound 2,4-dichlorophenol (2,4-DCP), oral LD50 values in rats range from 580 to 4500 mg/kg, indicating low to moderate acute toxicity.[19]

-

Chronic Effects: There is limited data on the chronic effects of this specific compound. Long-term exposure should be minimized. Studies on 2,4-DCP did not show evidence of carcinogenicity in rats and mice.[20] Neurological effects like lethargy and tremors have been observed in animals exposed to 2,4-DCP.[20][21]

References

-

PubChem Compound Summary for CID 820392, 5-bromo-2-chlorophenol. National Center for Biotechnology Information. [Link]

-

First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH), CDC. [Link]

-

Section 5: Firefighting Measures. Occupational Safety and Health Administration (OSHA). [Link]

-

First Aid: Chemical Exposure. University of Rochester Medical Center. [Link]

-

PubChem Compound Summary for CID 16022, 4-Bromo-2,5-dichlorophenol. National Center for Biotechnology Information. [Link]

-

Safety Data Sheet - 2-Bromo-4,6-dichlorophenol. CPAChem. [Link]

-

Chemical PPE. Trihydro Corporation. [Link]

-

First Aid - Chemical Poisoning. Ministry of Health, Kingdom of Saudi Arabia. [Link]

-

Acute Toxicities of Bromophenols to Alga and Daphina. National Institutes of Health (NIH). [Link]

-

Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. Cole-Parmer. [Link]

-

2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview. Srini Chem. [Link]

-

Chemical Hazards. Environmental Health and Safety Office, Northwestern University. [Link]

-

SECTION 5. FIRE-FIGHTING MEASURES. AntonBauer Helpcenter. [Link]

-

International Chemical Safety Cards - 2,4-DICHLOROPHENOL. IPCS. [Link]

-

Phenol, 2,4-dichloro- - Evaluation statement. Australian Government Department of Health. [Link]

-

2,4-Dichlorophenol. Wikipedia. [Link]

-

Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

HEALTH EFFECTS - Toxicological Profile for Chlorophenols. National Center for Biotechnology Information, NIH. [Link]

-

Substitutes in Total Flooding Agents. U.S. Environmental Protection Agency (EPA). [Link]

-

What you need to know to reduce exposure to carcinogens. Firehouse. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. cpachem.com [cpachem.com]

- 9. trihydro.com [trihydro.com]

- 10. Welcome to PSEP! [core.psep.cce.cornell.edu]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. cochise.edu [cochise.edu]

- 13. uclahealthib.staywellsolutionsonline.com [uclahealthib.staywellsolutionsonline.com]

- 14. fishersci.com [fishersci.com]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. 2,4-DICHLOROPHENOL [training.itcilo.org]

- 18. cdp.dhs.gov [cdp.dhs.gov]

- 19. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 20. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Unseen Potential of 5-Bromo-2,4-dichlorophenol: A Technical Guide for Researchers

For Immediate Release

[City, State] – January 4, 2026 – In the intricate world of chemical synthesis and drug discovery, the utility of a single molecule can be the key to unlocking novel solutions. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the core of 5-Bromo-2,4-dichlorophenol, a halogenated aromatic compound poised with significant, yet underexplored, potential. As a senior application scientist, this document aims to provide not just a list of possibilities, but a scientifically grounded exploration of its promising research applications, complete with actionable insights and detailed methodologies.

Introduction: The Structural Advantage of this compound

This compound is a polyhalogenated aromatic compound, appearing as a white to off-white solid with good solubility in organic solvents.[1] Its strategic arrangement of a bromine and two chlorine atoms on a phenol ring provides a unique combination of steric and electronic properties, making it a valuable intermediate in organic synthesis. The presence of multiple halogen atoms and a hydroxyl group offers a versatile platform for a variety of chemical modifications, opening doors to the creation of highly functionalized molecules with tailored properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 183803-12-5 | |

| Molecular Formula | C₆H₃BrCl₂O | |

| Molecular Weight | 241.90 g/mol | |

| Appearance | White to off-white solid | |

| Storage | Room Temperature |

Core Application: A Versatile Building Block in Bioactive Molecule Synthesis

The primary and most immediate application of this compound lies in its role as a precursor for the synthesis of novel bioactive compounds. The strategic placement of its functional groups allows for selective reactions, enabling the construction of complex molecular architectures.

Synthesis of Bioactive Ketimines

A promising avenue of research is the use of this compound in the synthesis of ketimine derivatives. Ketimines, or azomethines, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1] While the direct synthesis from this compound is not explicitly detailed in the available literature, a closely related synthesis of 2-hydroxy-5-bromo-n-(substituted-phenyl)-ketimines from a substituted 2-hydroxychalcone suggests a plausible synthetic pathway.[1]

The proposed pathway would likely involve the initial conversion of this compound to a corresponding chalcone, followed by condensation with various substituted aromatic amines.

Caption: Proposed synthetic pathway for bioactive ketimines.

Experimental Protocol: General Synthesis of Ketimines from Chalcones

This protocol is adapted from the synthesis of similar ketimine compounds and can be optimized for derivatives of this compound.

-

Chalcone Synthesis:

-

To a solution of the 2-hydroxyacetophenone derivative (1 mmol) in ethanol, add the appropriate substituted benzaldehyde (1 mmol).

-

Add a catalytic amount of a strong base (e.g., NaOH or KOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water and acidify to precipitate the chalcone.

-

Filter, wash with water, and recrystallize from a suitable solvent.

-

-

Ketimine Synthesis:

-

Dissolve the synthesized chalcone (1 mmol) in 10% ethanol.

-

Add the substituted aromatic amine (1 mmol) to the solution.

-

Reflux the mixture for a specified time, monitoring the reaction by TLC.

-

Cool the reaction mixture and collect the precipitated ketimine by filtration.

-

Wash with cold ethanol and dry under vacuum.

-

Potential Antimicrobial and Anticancer Applications

The resulting ketimine derivatives, bearing the 5-bromo-2,4-dichlorophenyl moiety, are strong candidates for antimicrobial and anticancer screening. The halogen atoms can enhance the lipophilicity of the molecule, potentially improving cell membrane penetration. Furthermore, the imine group and the phenolic hydroxyl group can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. Studies on similar brominated ketimines have shown promising antimicrobial activity.[2]

Table 2: Potential Biological Activities of this compound Derivatives

| Derivative Class | Potential Biological Activity | Rationale |

| Ketimines | Antibacterial, Antifungal | Presence of azomethine group and halogen atoms enhancing bioactivity.[1] |

| Chalcones | Anti-inflammatory, Anticancer | Known pharmacophore with diverse biological activities. |

| Biphenyls (via Suzuki Coupling) | Various therapeutic targets | A common scaffold in medicinal chemistry. |

Application in Materials Science: Crafting Functional Polymers

Beyond its biomedical potential, this compound serves as a valuable monomer for the synthesis of advanced polymers with specific optical and electronic properties. The presence of the reactive hydroxyl group and the bromo- and chloro-substituents allows for its incorporation into polymer backbones through various polymerization techniques.

Synthesis of Poly(arylene ether)s

One of the most direct applications in polymer chemistry is the synthesis of poly(arylene ether)s (PAEs). These high-performance thermoplastics are known for their excellent thermal stability, chemical resistance, and mechanical properties.[3] this compound can be used as a monomer in nucleophilic aromatic substitution (SNAr) polymerization reactions. The electron-withdrawing nature of the chlorine atoms activates the aromatic ring, facilitating the displacement of a halogen by a phenoxide nucleophile.

Caption: General scheme for poly(arylene ether) synthesis.

Experimental Protocol: Synthesis of Poly(arylene ether)s

This is a general procedure that can be adapted for the use of this compound.

-

Monomer Preparation: Ensure both this compound and the chosen bisphenol comonomer are pure and dry.

-

Polymerization:

-

In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, dissolve the bisphenol (1 mmol) and an equimolar amount of this compound in a high-boiling aprotic polar solvent (e.g., N-methyl-2-pyrrolidone or dimethylacetamide).

-

Add an excess of a weak base, such as potassium carbonate, to deprotonate the phenolic hydroxyl groups.

-

Add an azeotroping agent like toluene and heat the mixture to remove water via azeotropic distillation.

-

After the removal of water, raise the temperature to initiate the polymerization and maintain it for several hours.

-

Monitor the increase in viscosity of the reaction mixture.

-

-

Polymer Isolation:

-

Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol.

-

Filter the polymer, wash it thoroughly with water and methanol, and dry it in a vacuum oven.

-

Tailoring Optical Properties

The incorporation of the halogenated phenyl ring from this compound into the polymer backbone can significantly influence the material's optical properties, such as its refractive index and absorption characteristics.[4][5] The high atomic number of bromine can increase the refractive index of the resulting polymer, making it a candidate for applications in optical devices.

Trustworthiness and Safety Considerations

The environmental fate of halogenated phenols is also a significant consideration. These compounds can be persistent in the environment and may have ecotoxicological effects.[11] Researchers should adhere to proper waste disposal protocols to minimize environmental impact.

Future Directions and Conclusion

This compound represents a versatile and valuable building block for both medicinal chemistry and materials science. Its unique substitution pattern offers a gateway to novel bioactive molecules and functional polymers. Future research should focus on:

-

Exploring the full scope of its reactivity: Investigating a wider range of chemical transformations to synthesize diverse libraries of compounds.

-

Comprehensive biological screening: Evaluating the synthesized derivatives against a broad panel of biological targets to identify new therapeutic leads.

-

In-depth material characterization: Synthesizing and thoroughly characterizing polymers derived from this compound to understand the structure-property relationships and identify potential applications.

-

Toxicological and environmental impact assessment: Conducting rigorous studies to fully understand the safety profile and environmental fate of this compound and its derivatives.

References

-

Montaño, M., Gutleb, A. C., & Murk, A. J. (2013). Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife. Environmental Science & Technology, 47(12), 6071–6081. [Link]

-

Andhale, G., Paden, S., Kute, P., & Arde, S. (2025). Synthesis and Biological Evaluation of Bioactive 5-Bromo-2- Hydroxy-4-Chloro Substituted Ketimines. Gurukul International Multidisciplinary Research Journal, XIII(IV). [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

-

HMDB0246398: 4-Chlorophenol. (n.d.). Human Metabolome Database. Retrieved January 4, 2026, from [Link]

-

Table of Optical Properties of Polymers. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Journal of Chemistry, 2016, 1–7. [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis and Characterization of Novel Poly(arylene ether)s Based on 9,10-Bis-(4-fluoro-3-trifluoromethylphenyl) anthracene and 2,7-Bis-(4-fluoro-3-trifluoromethylphenyl) fluorene. (2007). Journal of Applied Polymer Science. [Link]

-

Antimicrobial activity of Ketamine (µg/mL). (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. (2020). International Journal of Environmental Research and Public Health, 17(18), 6835. [Link]

-

Fragmentation Patterns in Mass Spectrometry. (2023, August 29). Chemistry LibreTexts. [Link]

-

Synthesis and Biological Evaluation of Bioactive 5-Bromo-2- Hydroxy-4-Chloro Substituted Ketimines. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Poly(arylene ether)s-Based Polymeric Membranes Applied for Water Purification in Harsh Environment Conditions: A Mini-Review. (2023). Polymers, 15(23), 4598. [Link]

-

Chemical shifts. (n.d.). University College London. Retrieved January 4, 2026, from [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved January 4, 2026, from [Link]

-

Optical Properties of Polymers. (n.d.). Intertek. Retrieved January 4, 2026, from [Link]

-

1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols and Amine, and H/D Isotope Effects on 1H-MAS-NMR Spectra. (2013). Molecules, 18(12), 14669–14681. [Link]

-

Evaluation statement: Phenol, 2,4-dichloro-. (2022, January 14). Australian Industrial Chemicals Introduction Scheme. [Link]

-

Comparative cytotoxicity, endocrine-disrupting effects, oxidative stress of halophenolic disinfection byproducts and the underlying molecular mechanisms revealed by transcriptome analysis. (2022). Water Research, 229, 119458. [Link]

-

Investigation of optical properties of organic dyes in polymers. (2020). Materials Today: Proceedings, 45, 3902-3905. [Link]

-

13C-NMR Spectroscopy. (2021, September 12). Chemistry LibreTexts. [Link]

-

Borzelleca, J. F., Hayes, J. R., Condie, L. W., & Egle, J. L. (1985). Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse. Toxicology Letters, 29(1), 39–42. [Link]

-

Antimicrobial Activity. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Synthesis and characterization of poly(arylene ether)s derived from 4,4′‐bishydroxybiphenyl and 4,4′‐bishydroxyterphenyl. (2002). Journal of Polymer Science Part A: Polymer Chemistry, 40(1), 55–69. [Link]

-

Information from Mass Spectrometry. (n.d.). ChemConnections. Retrieved January 4, 2026, from [Link]

-

Synthesis and antimicrobial activity of some novel ketimines. (2014). Der Pharma Chemica, 6(5), 333-338. [Link]

-

4-Bromo-2,5-dichlorophenol. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms. (2015). PLoS ONE, 10(5), e0126689. [Link]

-

Provisional Peer Reviewed Toxicity Values for 2,4-Dichlorophenol. (2007, July 30). U.S. Environmental Protection Agency. [Link]

-

Reactions of Arylamines. (2024, September 30). Chemistry LibreTexts. [Link]

-

In vitro investigation of the antibacterial effect of ketamine. (2008). Scandinavian Journal of Infectious Diseases, 40(6-7), 537–540. [Link]

-

ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. (2024, August 2). YouTube. [Link]

-

Optical Indicators based on Structural Colored Polymers. (2022). Advanced Functional Materials, 32(20), 2112445. [Link]

-

Effects of 2-chlorophenol and 2,4-dichlorophenol on mitotic chromosomes and nucleic acid content using Allium cepa and. (n.d.). Retrieved January 4, 2026, from [Link]

-

Study of Optical Properties of Bromophenol Blue Dye Doped P3OT– PMMA Polymer Blend Films. (n.d.). Retrieved January 4, 2026, from [Link]

-

Novel transparent poly(arylene ether nitrile) copolymers with pendant aliphatic rings: Synthesis and characterization. (2025). Journal of Polymer Research, 32(12), 4700. [Link]

-

Traditional methods for the synthesis of 2,4-dichlorophenol. (2019). Catalysis Reviews, 61(4), 543-593. [Link]

-

Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022, December 22). YouTube. [Link]

-

The mass spectrum of 1-bromo-2-chloroethane. (n.d.). Doc Brown's Chemistry. Retrieved January 4, 2026, from [Link]

- Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (2013).

-

Evaluation of the effect of 2,4-dichlorophenol on oxidative parameters and viability of human blood mononuclear cells (in vitro). (2015). Toxicology in Vitro, 29(7), 1590–1597. [Link]

-

Amer, S. M., Aly, F. A., & Donya, S. A. (2002). Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse. Toxicology Letters, 133(2-3), 159–168. [Link]

-

GC-MS spectrum of control 2,4-dichlorophenol. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

Sources

- 1. Synthesis and Biological Evaluation of Bioactive 5-Bromo-2- Hydroxy-4-Chloro Substituted Ketimines – Gurukul International [gurukuljournal.com]

- 2. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poly(arylene ether)s-Based Polymeric Membranes Applied for Water Purification in Harsh Environment Conditions: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optical Properties of Polymers [intertek.com]

- 5. malayajournal.org [malayajournal.org]

- 6. researchgate.net [researchgate.net]

- 7. Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 9. Evaluation of the effect of 2,4-dichlorophenol on oxidative parameters and viability of human blood mononuclear cells (in vitro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to 5-Bromo-2,4-dichlorophenol as a Chemical Intermediate

Introduction: The Strategic Utility of a Polyhalogenated Phenol

In the landscape of synthetic organic chemistry, the strategic value of an intermediate is often defined by its functional handles and the specific reactivity they impart. 5-Bromo-2,4-dichlorophenol (CAS No. 183803-12-5) emerges as a noteworthy building block, particularly for researchers and professionals in pharmaceutical and materials science development. This polyhalogenated phenol is not merely a static scaffold; its distinct arrangement of two chlorine atoms and one bromine atom on a phenol ring creates a molecule with a nuanced electronic profile and multiple, differentially reactive sites. The hydroxyl group offers a classic point for nucleophilic attack or derivatization, while the halogens provide versatile handles for modern cross-coupling reactions. This guide provides a comprehensive technical overview of this compound, delving into its properties, synthesis, reactivity, and critical applications as a precursor to highly functionalized and bioactive molecules.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of an intermediate are foundational to its application, dictating solubility, storage, and handling protocols. This compound typically presents as a white to off-white solid with limited solubility in water but good solubility in common organic solvents. For optimal stability, it should be stored in a tightly sealed container under cool, dry conditions, as the compound is sensitive to moisture.

| Property | Value | Source |

| CAS Number | 183803-12-5 | |

| Molecular Formula | C₆H₃BrCl₂O | |

| Molecular Weight | 241.9 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥96% | |

| Storage Temperature | Room Temperature or 2-8 °C | |

| InChI Key | LZEBXZCABIQUQF-UHFFFAOYSA-N |

-

¹H NMR: The spectrum would exhibit distinct signals for the two aromatic protons, with chemical shifts and coupling constants dictated by the positions of the halogen and hydroxyl groups.

-

¹³C NMR: The spectrum would show six signals for the aromatic carbons, with the carbon attached to the hydroxyl group being the most deshielded.

-

IR Spectroscopy: Key absorptions would include a broad O-H stretch (around 3200-3600 cm⁻¹) and characteristic C-Br and C-Cl stretching frequencies in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would display a characteristic isotopic pattern due to the presence of bromine and chlorine atoms, which is a powerful tool for confirming the compound's identity.[2]

Synthesis of this compound: A Strategic Halogenation

The synthesis of polyhalogenated phenols like this compound relies on the principles of electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the existing substituents on the phenol ring. The hydroxyl group is a potent activating, ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing.

A common and effective method for the synthesis of related bromodichlorophenols involves the direct bromination of the corresponding dichlorophenol precursor.[6] For this compound, the logical precursor is 2,4-dichlorophenol. The bromination is typically carried out using elemental bromine in the presence of a suitable solvent.

Illustrative Synthetic Workflow

References

- 1. 4-Bromo-2,5-dichlorophenol | C6H3BrCl2O | CID 16022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol, 4-bromo-2,5-dichloro- [webbook.nist.gov]

- 3. 4-Bromo-2,5-dichlorophenol(1940-42-7) 1H NMR [m.chemicalbook.com]

- 4. bmse000691 2,4-dichlorophenol at BMRB [bmrb.io]

- 5. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GB2044246A - Process for producing 4-bromo- 2,5-dichlorophenol - Google Patents [patents.google.com]

"5-Bromo-2,4-dichlorophenol" environmental fate and degradation

An In-Depth Technical Guide to the Environmental Fate and Degradation of 5-Bromo-2,4-dichlorophenol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the environmental journey of this compound, a halogenated aromatic compound. Synthesizing current research, this document details the abiotic and biotic degradation pathways, potential for bioaccumulation, ecotoxicological effects, and the analytical methodologies essential for its detection and study. This resource is intended for researchers, environmental scientists, and professionals in drug development who require a deep, mechanistic understanding of this compound's behavior in the environment.

Introduction and Physicochemical Profile

This compound is a synthetic halogenated phenol.[1] Its structure, featuring a hydroxyl group and three halogen substituents on a benzene ring, dictates its chemical reactivity, environmental persistence, and toxicity. Halogenated phenols are recognized as priority pollutants due to their widespread use as intermediates in the manufacturing of pesticides, dyes, and pharmaceuticals, and their potential for environmental contamination.[2] The environmental presence of compounds like this compound is a significant concern due to their potential toxicity and persistence.[2][3]

Understanding the physicochemical properties of this compound is fundamental to predicting its environmental distribution and fate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 183803-12-5 | [1] |

| Molecular Formula | C₆H₃BrCl₂O | [1] |

| InChI Key | LZEBXZCABIQUQF-UHFFFAOYSA-N | [1] |

| Physical Form | White to off-white solid | [1] |

| Purity | ~96% | [1] |

| Storage Temperature | Room Temperature | [1] |

The lipophilicity, indicated by its structure, suggests a potential for bioaccumulation in fatty tissues of organisms, while its partial water solubility allows for transport in aquatic systems.

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a compound through non-biological processes, primarily driven by chemical and physical factors. For this compound, the key abiotic pathways are hydrolysis, photolysis, and reductive dehalogenation.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For halogenated phenols, the rate of hydrolysis is often pH-dependent. While direct hydrolysis data for this compound is scarce, studies on its phosphate ester derivatives show that hydrolysis occurs across a wide pH range, with the reactivity of different ionic species varying significantly. For instance, the hydrolysis of mono 6-bromo-2,4-dichlorophenyl phosphate is significantly influenced by pH, with the mononegative species being most reactive. In acidic conditions, the C-Br and C-Cl bonds are generally stable, but under strongly alkaline conditions and high temperatures, nucleophilic substitution of the halogens by hydroxyl groups can occur, leading to the formation of di- and tri-hydroxylated phenols.[4]

Photodegradation (Photolysis)

Photodegradation involves the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Halogenated aromatic compounds are known to be susceptible to photolysis.[5] Studies on the closely related 2,4-dichlorophenol (2,4-DCP) show that it undergoes photodegradation under both UV and visible light irradiation.[3][6] The process often involves the homolytic cleavage of the carbon-halogen bond, generating highly reactive radical species.

The degradation can be significantly enhanced by photocatalysts such as titanium dioxide (TiO₂) or zinc oxide (ZnO).[7] In a ZnO-assisted system, complete degradation of 2,4-DCP was achieved, with intermediates including benzoquinone, chlorohydroquinone, and phenol identified.[7] This suggests a stepwise dehalogenation and hydroxylation mechanism.

Experimental Protocol: Photocatalytic Degradation of Halogenated Phenols

This protocol outlines a general procedure for assessing the photocatalytic degradation of a compound like this compound, based on methodologies for 2,4-DCP.[6][7]

-

Preparation of Reaction Suspension:

-

Prepare a stock solution of this compound in ultrapure water.

-

In a quartz photoreactor, add a specific concentration of the photocatalyst (e.g., 1.5 g/L ZnO).[7]

-

Add the this compound stock solution to achieve the desired initial concentration (e.g., 50 mg/L).[7]

-

Adjust the pH of the suspension to the desired value using dilute acid or base.

-

-

Photoreaction:

-

Place the reactor in a light-controlled chamber equipped with a UV or visible light source.

-

Continuously stir the suspension to ensure homogeneity.

-

Maintain a constant temperature using a circulating water jacket.[7]

-

-

Sampling and Analysis:

-

Withdraw aliquots of the suspension at regular time intervals.

-

Immediately filter the samples through a 0.22 µm syringe filter to remove the photocatalyst particles.

-

Analyze the filtrate for the concentration of this compound and its degradation products using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]

-

-

Control Experiments:

-

Run a control experiment in the dark (with catalyst) to assess adsorption.

-

Run a photolysis control (with light, no catalyst) to assess direct photodegradation.

-

Caption: Proposed aerobic biodegradation pathway for this compound.

Anaerobic Biodegradation

In anaerobic environments like sediments and water-logged soils, a different set of microbial processes dominates. For halogenated compounds, reductive dehalogenation is the key initial step. [8]Studies on 2,4-DCP in freshwater sediments have shown a sequential degradation process:

-

Reductive Dechlorination: 2,4-DCP is first dechlorinated to 4-chlorophenol (4-CP). [8]2. Further Dechlorination: 4-CP is then dechlorinated to phenol. [8]3. Ring Degradation: Phenol is subsequently carboxylated to benzoate, which is then degraded to methane and CO₂. [8] This entire sequence involves the synergistic action of at least five different types of microorganisms. [8]A similar sequential, reductive dehalogenation pathway is expected for this compound, likely starting with the removal of the bromine atom, followed by the chlorine atoms.

Bioaccumulation and Ecotoxicity

The environmental risk of a chemical is determined not only by its persistence but also by its potential to accumulate in living organisms and exert toxic effects.

-

Bioaccumulation: The presence of multiple halogen atoms and a phenolic structure gives this compound lipophilic characteristics, suggesting a potential for bioaccumulation in the fatty tissues of aquatic and terrestrial organisms.

-

Ecotoxicity: Halogenated phenols are known to be toxic to a wide range of organisms. Bromophenols have been shown to be toxic to algae (Scenedesmus quadricauda) and daphnids (Daphnia magna). [9]The toxicity of halophenols often increases with the number of halogen substituents. [9]Furthermore, bromine-substituted phenols may exhibit greater toxicity than their chlorinated counterparts. [9]2,4-DCP is classified as a priority pollutant by the U.S. Environmental Protection Agency (USEPA) due to its high toxicity, and carcinogenic and mutagenic properties. [3] Table 2: Acute Toxicity Data for Related Bromophenols and Chlorophenols

| Compound | Organism | Endpoint (EC₅₀) | Toxicity Value (mg/L) | Source |

| 2,4-Dibromophenol (2,4-DBP) | Daphnia magna | 48h EC₅₀ | 2.17 | [9] |

| 2,6-Dibromophenol (2,6-DBP) | Daphnia magna | 48h EC₅₀ | 2.78 | [9] |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Daphnia magna | 48h EC₅₀ | 1.57 | [9] |

| 2,4-Dichlorophenol (2,4-DCP) | - | - | Toxic | [9] |

Given this data, it is reasonable to infer that this compound poses a significant toxic risk to aquatic ecosystems.

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for monitoring the presence and fate of this compound in the environment. The analysis of such compounds in complex matrices like water, soil, and biological tissues typically involves several key steps. [10][11]

Experimental Protocol: General Workflow for Environmental Sample Analysis

-

Sample Collection and Preparation:

-

Collect water, soil, or sediment samples using appropriate protocols to avoid contamination.

-

Store samples under controlled conditions (e.g., refrigerated) to prevent degradation prior to analysis.

-

-

Extraction:

-

Water Samples: Use liquid-liquid extraction with a non-polar solvent or solid-phase extraction (SPE) to isolate and concentrate the analyte from the aqueous matrix. [12] * Solid Samples (Soil/Sediment): Employ methods like Soxhlet extraction, pressurized liquid extraction, or ultrasonic extraction using an appropriate organic solvent. [10]3. Clean-up:

-

Remove interfering co-extracted substances from the sample extract. This is often achieved using adsorption chromatography with materials like silica gel or florisil. [10]4. Derivatization (for GC analysis):

-

Because phenols are polar and may not chromatograph well, they are often derivatized to form more volatile and less polar derivatives (e.g., by silylation) before analysis by Gas Chromatography (GC). [12]5. Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. [12] * High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV or mass spectrometry detector, is suitable for analyzing polar compounds without the need for derivatization. [7][12]For 2,4-DCP, detection is often performed at 285 nm. [13]

-

Caption: A generalized workflow for the analysis of environmental contaminants.

Conclusion and Future Outlook

This compound, like other halogenated phenols, is a compound of significant environmental concern due to its potential persistence and toxicity. Its fate is governed by a complex interplay of abiotic and biotic degradation processes. While photodegradation and microbial action are the primary routes of its breakdown, the rates can be highly dependent on environmental conditions such as pH, light availability, microbial community composition, and the presence of nutrients. Reductive dehalogenation is a particularly important pathway in anaerobic environments.

Future research should focus on elucidating the specific degradation pathways of this compound, identifying the key microbial species and enzymes involved, and characterizing the toxicity of its transformation products. The development of efficient remediation technologies, potentially combining reductive and oxidative processes, is essential for mitigating the environmental risks posed by this and similar halogenated pollutants.

References

A comprehensive list of references cited in this technical guide is provided below.

-

Prabha, S., & Shinde, C. P. (1991). Kinetics of Hydrolysis of Mono 6-Bromo-2,4-dichlorophenyl Phosphate In Acidic & Alkaline Media. NISCAIR Online Periodicals Repository. [Link]

-

Tzima, G. K., et al. (2021). Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates. Journal of Fungi. [Link]

-

Gupta, H., & Prabha, S. (2012). Thermocatalytic Hydrolysis of Tri-6-bromo-2,4-dichlorophenyl Phosphate by kinetic Methods. Asian Journal of Chemistry. [Link]

-

Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

-

Chen, W.-L., et al. (2023). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. National Institutes of Health. [Link]

-

Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

-

Various Authors. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). DBNPA. [Link]

-

Makhado, E., et al. (2024). Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts. Discover Nano. [Link]

-

Makhado, E., et al. (2022). Visible Light Activated Photocatalytic Degradation of 2,4- Dichlorophenol using Silver Halide Photocatalysts. AIDIC - The Italian Association of Chemical Engineering. [Link]

-

Zablotowicz, R. M., et al. (2014). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. PubMed. [Link]

-

Ternes, T. A. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. St. John's University and the College of St. Benedict. [Link]

-

Various Authors. (n.d.). Dehalogenation – Knowledge and References. Taylor & Francis. [Link]

-

Meredith, N. A., et al. (2022). Paper-Based Analytical Devices for Environmental Analysis. CDC Stacks. [Link]

-

Various Authors. (n.d.). Articles List. Analytical Methods in Environmental Chemistry Journal. [Link]

-

Kulik, E., et al. (n.d.). ELECTROCHEMICAL REDUCTIVE DEHALOGENATION OF BROMINATED ORGANIC COMPOUNDS IN WATER- METHANOL MEDIA ON A BORON DOPED DIAMOND ELECT. TSI Journals. [Link]

-

U.S. Environmental Protection Agency. (2009). Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events, Revision 5.0. [Link]

-

van den Berg, R., et al. (1991). Reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1. PubMed Central. [Link]

-

Al-Kholid, T. A., & El-Naas, M. H. (2016). Biodegradation of 2, 4 Dichlorophenol. Journal of Environmental Protection. [Link]

-

Verbruggen, E. M. J., et al. (2009). Environmental risk limits for 2,4-dichlorophenol. RIVM report 601714007. [Link]

-

Gaya, U. I., et al. (n.d.). Photocatalytic Degradation of 2,4-dichlorophenol in Irradiated Aqueous ZnO Suspension. ResearchGate. [Link]

-

Wang, Y., et al. (2020). Complete degradation of 2,4-dichlorophenol in a sequential sulfidated nanoscale zero-valent iron/peroxydisulfate system: dechlorination, mineralization and mechanism. Environmental Science: Nano. [Link]

-

Al-Zaban, M. I. G., et al. (2022). Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia. PubMed Central. [Link]

-

Al-Kholid, T. A., & El-Naas, M. H. (2017). (PDF) Biodegradation of 2, 4 Dichlorophenol. ResearchGate. [Link]

-

Aghapour, A. A., et al. (2022). Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition. Frontiers in Environmental Science. [Link]

-

Zuanazzi, N. R. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. [Link]

-

Kuiper, J., & Hanstveit, A. O. (1984). Fate and effects of 4-chlorophenol and 2,4-dichlorophenol in marine plankton communities in experimental enclosures. PubMed. [Link]

-

Agostini, E., et al. (n.d.). Metabolism of 2,4-dichlorophenol in tobacco engineered with bacterial degradative genes. Plant Physiology. [Link]

-

Zhang, H., et al. (2019). Degradation of 2,4-Dichlorophenol by Ethylenediamine-N,N′-disuccinic Acid-Modified Photo-Fenton System: Effects of Chemical Compounds Present in Natural Waters. MDPI. [Link]

-

Zhang, G., et al. (2014). Dechlorination of 2,4-dichlorophenol in a hydrogen-based membrane palladium-film reactor. Journal of Hazardous Materials. [Link]

-

Gallizia, I., et al. (n.d.). Bacterial biodegradation of phenol and 2,4‐dichlorophenol. ResearchGate. [Link]

-

Zhang, S., et al. (2021). Efficient Degradation of 2,4-Dichlorophenol on Activation of Peroxymonosulfate Mediated by MnO2. PubMed. [Link]

-

Zuanazzi, N. R., & Zuin, V. G. (2016). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. [Link]

-

Zhang, X., & Wiegel, J. (1990). Sequential Anaerobic Degradation of 2,4-dichlorophenol in Freshwater Sediments. Applied and Environmental Microbiology. [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2022). Phenol, 2,4-dichloro- - Evaluation statement. [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. [Link]

-

National Institute of Health Sciences. (n.d.). 1940-42-7 - Japan Existing Chemical Database (JECDB). [Link]

Sources

- 1. This compound | 183803-12-5 [sigmaaldrich.com]

- 2. rivm.nl [rivm.nl]

- 3. aidic.it [aidic.it]

- 4. byjus.com [byjus.com]

- 5. DBNPA - Wikipedia [en.wikipedia.org]

- 6. Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sequential anaerobic degradation of 2,4-dichlorophenol in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 10. env.go.jp [env.go.jp]

- 11. epa.gov [epa.gov]

- 12. employees.csbsju.edu [employees.csbsju.edu]

- 13. Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates | MDPI [mdpi.com]

An In-depth Technical Guide to the Toxicological Profile of 5-Bromo-2,4-dichlorophenol

This guide provides a comprehensive toxicological overview of 5-Bromo-2,4-dichlorophenol, a halogenated aromatic compound with applications in organic synthesis and pharmaceutical research. Given the limited direct toxicological data available for this specific molecule, this document synthesizes information from structurally similar compounds, primarily 2,4-dichlorophenol (2,4-DCP), to construct a predictive toxicological profile. This approach, rooted in established structure-activity relationships, offers valuable insights for researchers, scientists, and drug development professionals while underscoring the critical need for empirical validation.

Introduction and Physicochemical Characterization

This compound (CAS No. 183803-12-5) is a polyhalogenated phenol featuring a bromine and two chlorine atoms on a phenol ring. This substitution pattern imparts specific electronic properties and reactivity, making it a useful intermediate in the synthesis of functionalized aromatic compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2,4-Dichlorophenol | 4-Bromo-2,5-dichlorophenol |

| CAS Number | 183803-12-5[1] | 120-83-2[2][3] | 1940-42-7[4] |

| Molecular Formula | C₆H₃BrCl₂O[1] | C₆H₄Cl₂O[5] | C₆H₃BrCl₂O[4] |

| Molecular Weight | 241.9 g/mol [1] | 163.00 g/mol [5] | 241.89 g/mol [4] |

| Physical Form | White to off-white solid[1] | Colorless crystalline solid[5] | Not specified |

| Melting Point | Not specified | 45 °C[5] | Not specified |

| Solubility | Limited aqueous solubility; good solubility in organic solvents | Soluble in ethanol, benzene, chloroform, and ethyl ether[5] | Not specified |

The presence of electron-withdrawing halogen atoms on the aromatic ring is expected to increase the acidity of the phenolic hydroxyl group compared to phenol itself. The lipophilicity of this compound is also anticipated to be higher than that of 2,4-DCP due to the presence of the bromine atom, which could influence its biological uptake and distribution.

Predicted Toxicological Profile Based on Surrogate Data

The toxicological profile of this compound is largely inferred from data on 2,4-dichlorophenol, a compound that has undergone more extensive toxicological evaluation. The addition of a bromine atom at the 5-position is expected to modify the toxicity, potentially increasing it due to enhanced lipophilicity and altered metabolism.

Toxicokinetics: A Predictive Assessment

Based on the behavior of 2,4-DCP, this compound is likely to be readily absorbed through oral, dermal, and inhalation routes.[6]

-

Absorption: Halogenated phenols are generally well-absorbed across biological membranes.

-

Distribution: Following absorption, it is expected to distribute to various tissues, including the liver, kidney, fat, and brain.[6]

-

Metabolism: The primary metabolic pathway for 2,4-DCP involves conjugation with glucuronic acid or sulfate, followed by excretion in the urine.[6] It is plausible that this compound follows a similar pathway. The presence of the bromine atom may also introduce additional metabolic routes, such as oxidative dehalogenation, potentially leading to the formation of reactive intermediates. The metabolism of the related compound profenofos to 4-bromo-2-chlorophenol is mediated by cytochrome P450 enzymes, specifically CYPs 3A4, 2B6, and 2C19, suggesting a similar enzymatic machinery could be involved in the biotransformation of this compound.[7][8]

-

Excretion: The conjugated metabolites are expected to be the primary forms excreted, mainly via urine.[6]

Caption: Predicted toxicokinetic pathway of this compound.

Acute Toxicity

GHS hazard statements for this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[1] This is consistent with the known effects of 2,4-DCP, which has low to moderate acute oral toxicity and moderate dermal toxicity in animal models.[6]

Table 2: Acute Toxicity Data for 2,4-Dichlorophenol

| Route | Species | LD50 | Reference |

| Oral | Mouse (male) | 1630 mg/kg bw | [6] |

| Oral | Mouse (female) | 1352 mg/kg bw | [6] |

| Oral | Rat (male) | 2830 mg/kg bw | [6] |

| Dermal | Rat | 780 mg/kg bw | [6] |

Given that bromophenols can exhibit higher toxicity than their chlorinated counterparts, it is prudent to assume that the acute toxicity of this compound may be greater than that of 2,4-DCP.[9]

Sub-chronic and Chronic Toxicity